1-Adamantyl(amino)acetic acid hydrochloride

Catalog No.
S897459
CAS No.
16091-96-6
M.F
C12H20ClNO2
M. Wt
245.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Adamantyl(amino)acetic acid hydrochloride

CAS Number

16091-96-6

Product Name

1-Adamantyl(amino)acetic acid hydrochloride

IUPAC Name

2-(1-adamantyl)-2-aminoacetic acid;hydrochloride

Molecular Formula

C12H20ClNO2

Molecular Weight

245.74 g/mol

InChI

InChI=1S/C12H19NO2.ClH/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-10H,1-6,13H2,(H,14,15);1H

InChI Key

HEUUMSMIQNBXML-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N.Cl

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N.Cl
  • Reference Standard: Several chemical suppliers offer 1-Adamantyl(amino)acetic acid hydrochloride, highlighting its use as a reference standard [, ]. Reference standards are well-characterized materials used in analytical chemistry to calibrate instruments, identify unknown compounds, and ensure the accuracy and consistency of measurements [].

1-Adamantyl(amino)acetic acid hydrochloride, with the chemical formula C₁₂H₁₉NO₂·HCl and CAS number 16091-96-6, is a synthetic organic compound that serves as a versatile building block in chemical synthesis. This compound features an adamantane structure, which is a polycyclic hydrocarbon known for its unique cage-like configuration. The presence of an amino group and an acetic acid moiety contributes to its potential biological activity and utility in various applications, particularly in medicinal chemistry and drug development .

Due to its functional groups:

  • Amidation: The amino group can react with carboxylic acids or their derivatives to form amides.
  • Esterification: The carboxylic acid group can form esters with alcohols under acidic conditions.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.

These reactions make it a valuable intermediate in synthesizing more complex molecules .

The biological activity of 1-adamantyl(amino)acetic acid hydrochloride is primarily attributed to its structural features. It has shown potential in:

  • Neuropharmacology: Its adamantane structure is similar to certain antiviral agents and has been investigated for its effects on the central nervous system.
  • Antimicrobial Properties: Some derivatives exhibit activity against bacterial strains, suggesting potential applications in treating infections .

In vitro studies are necessary to fully elucidate its pharmacological profile and mechanisms of action.

Several synthesis methods have been documented for 1-adamantyl(amino)acetic acid hydrochloride:

  • Direct Amination: Reacting adamantane derivatives with acetic acid and an amine under controlled conditions.
  • Carboxylation of Adamantane Derivatives: Using carbon dioxide under high pressure to introduce the carboxylic acid functionality followed by amination.
  • Multistep Synthesis: Involving the formation of intermediates that are subsequently converted into the final product through various reactions, such as reduction or substitution .

1-Adamantyl(amino)acetic acid hydrochloride finds applications in several fields:

  • Pharmaceutical Development: As a precursor for synthesizing novel drugs targeting neurological disorders.
  • Chemical Research: Utilized as a building block for developing complex organic compounds.
  • Material Science: Investigated for potential uses in the development of polymers and other materials due to its unique structural properties .

Interaction studies involving 1-adamantyl(amino)acetic acid hydrochloride focus on its binding affinity with various biological targets. Preliminary studies suggest potential interactions with neurotransmitter receptors, which could influence its pharmacological effects. Further research is required to explore these interactions comprehensively and assess their implications for therapeutic use .

Several compounds share structural similarities with 1-adamantyl(amino)acetic acid hydrochloride. Notable examples include:

Compound NameChemical FormulaUnique Features
2-(3-Aminoadamantan-1-yl)acetic acid hydrochlorideC₁₂H₂₀ClNO₂Contains a different nitrogen position affecting biological activity.
Adamantan-1-yl-amino-acetic acidC₁₂H₁₉NOLacks the hydrochloride component, affecting solubility and stability.
3-Aminoadamantan-1-yl-acetic acidC₁₂H₁₉NO₂Exhibits distinct pharmacological properties due to structural variations.

These compounds are unique in their specific nitrogen positioning and functional groups, which influence their reactivity and biological activities compared to 1-adamantyl(amino)acetic acid hydrochloride .

Dates

Modify: 2023-08-16

Explore Compound Types